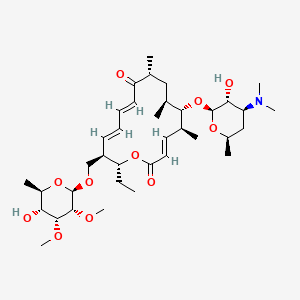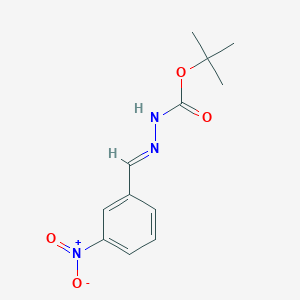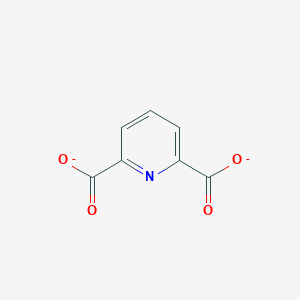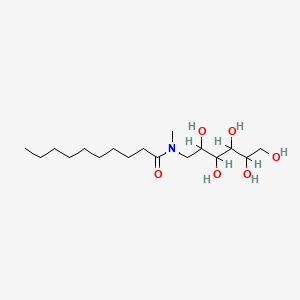
19-Deformyldesmycosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Deformyldesmycosin is a derivative of the macrolide antibiotic family, specifically a 16-membered macrolide. It is known for its antibacterial properties and is used in various scientific research applications. This compound is particularly interesting due to its unique structure and the potential it holds for medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Deformyldesmycosin involves multiple steps, starting from the parent compound, tylosin. The process includes selective removal of the formyl group from the desmycosin molecule. This is typically achieved through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route can vary, but it generally involves the use of strong acids or bases to facilitate the removal of the formyl group.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated systems and controlled environments to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 19-Deformyldesmycosin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
19-Deformyldesmycosin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of other macrolide derivatives and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 19-Deformyldesmycosin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are primarily related to protein synthesis inhibition.
Comparación Con Compuestos Similares
Tylosin: The parent compound from which 19-Deformyldesmycosin is derived.
Desmycosin: Another derivative of tylosin with similar antibacterial properties.
Erythromycin: A well-known macrolide antibiotic with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its antibacterial properties and make it a valuable compound for research and potential therapeutic applications. Its ability to inhibit protein synthesis in bacteria sets it apart from other similar compounds.
Propiedades
Número CAS |
78740-70-2 |
|---|---|
Fórmula molecular |
C38H65NO13 |
Peso molecular |
743.9 g/mol |
Nombre IUPAC |
(11E,13Z)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C38H65NO13/c1-12-28-25(18-48-38-36(47-11)35(46-10)32(44)24(7)50-38)15-19(2)13-14-26(40)20(3)16-21(4)34(22(5)27(41)17-29(42)51-28)52-37-33(45)30(39(8)9)31(43)23(6)49-37/h13-15,20-25,27-28,30-38,41,43-45H,12,16-18H2,1-11H3/b14-13+,19-15- |
Clave InChI |
QPFZVOBGKSRNES-MYCMRBOKSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
SMILES isomérico |
CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)/C)COC3C(C(C(C(O3)C)O)OC)OC |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
Sinónimos |
19-deformyldesmycosin TMC 014 TMC-014 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (Z)-7-[(1R,2R,3R)-3-(2-hydroxyethylsulfanyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B1240372.png)













